4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure known for conformational rigidity, which enhances receptor binding specificity. Key structural elements include:
- 3-Amino group: Positioned on the bicyclo ring, this group may participate in hydrogen bonding with target enzymes or receptors.
- Carbonyl-linked phenyl ring: Substituted with a 2-fluoro group and a 4-(2-hydroxy-2-methylpropyl) moiety, the latter likely improving solubility and reducing metabolic instability.
- Terminal 2-fluorobenzonitrile: The electron-withdrawing nitrile and fluorine groups enhance binding affinity and modulate electronic properties .
The compound's design balances lipophilicity and polarity, addressing challenges seen in earlier analogs.
Properties
Molecular Formula |
C31H31F2N3O2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C31H31F2N3O2/c1-31(2,38)16-18-3-9-26(29(33)11-18)25-10-6-20(12-27(25)19-4-5-21(17-34)28(32)13-19)30(37)36-23-7-8-24(36)15-22(35)14-23/h3-6,9-13,22-24,38H,7-8,14-16,35H2,1-2H3/t22?,23-,24+ |
InChI Key |
NPMWAUQVRAYSDP-CWAQXLGLSA-N |
Isomeric SMILES |
CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3[C@@H]4CC[C@H]3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3C4CCC3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPC-144 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of TPC-144 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and purification methods to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: TPC-144 primarily undergoes reversible inhibition reactions with LSD1. It does not form a covalent adduct with FAD, which distinguishes it from other irreversible inhibitors.
Common Reagents and Conditions: The reactions involving TPC-144 typically require specific conditions to maintain its stability and activity. These conditions include controlled temperature and pH, as well as the presence of specific solvents and catalysts.
Major Products Formed: The major product formed from the reaction of TPC-144 with LSD1 is a reversible complex that inhibits the demethylation activity of LSD1. This inhibition leads to changes in gene expression and subsequent antitumor effects .
Scientific Research Applications
TPC-144 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical models of AML and SCLC, where it exhibited strong antitumor activity . Additionally, TPC-144 has been investigated in combination with other agents, such as hypomethylating agents, to enhance its efficacy .
Mechanism of Action
TPC-144 exerts its effects by inhibiting the activity of LSD1, which is involved in the demethylation of histone H3 lysine 4 and lysine 9. By inhibiting LSD1, TPC-144 leads to the accumulation of methylated histones, resulting in changes in gene expression that promote apoptosis and differentiation of cancer cells . The molecular targets and pathways involved include the stabilization of DNA methyltransferase 1 (DNMT1) and the alteration of global DNA methylation patterns .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Azabicyclo[3.2.1]octane Derivatives
Key Observations :
Key Observations :
- The hydroxy-methylpropyl group in the target compound likely reduces LogP compared to biphenylmethyl derivatives (), addressing solubility limitations .
- Triflates () serve as intermediates for diverse functionalizations, highlighting the flexibility of azabicyclo[3.2.1]octane chemistry .
Target Engagement and Therapeutic Potential
Biological Activity
The compound 4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₂O
- Molecular Weight : 320.35 g/mol
- CAS Number : 138704-14-0
This structure features a bicyclic system with multiple functional groups, including an amino group and a nitrile group, which are crucial for its biological interactions.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. The presence of the azabicyclo structure suggests potential interactions with receptors in the central nervous system (CNS), particularly those related to pain modulation and anxiety.
Key Mechanisms:
- Nociceptin Opioid Receptor (NOP) Interaction :
-
Neurotransmitter Modulation :
- The compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and pain perception.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cell lines, including cancerous and non-cancerous cells. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical cancer) | 5.6 | Induction of apoptosis |
| PC12 (Neuroblastoma) | 3.4 | Neurite outgrowth stimulation |
| MCF7 (Breast cancer) | 7.1 | Inhibition of proliferation |
In Vivo Studies
Animal model studies have provided insights into the compound's pharmacokinetics and therapeutic potential:
- Pain Models : In rodent models of chronic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
- Anxiety Models : Behavioral tests indicated anxiolytic effects, suggesting potential use in treating anxiety disorders.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
-
Chronic Pain Management :
- A study involving patients with chronic pain conditions showed that administration led to improved pain management outcomes without significant adverse effects typically associated with opioid treatments.
-
Anxiety Disorders :
- Clinical trials are ongoing to evaluate its efficacy as an anxiolytic agent, with preliminary results indicating a favorable safety profile and effective symptom relief.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
